molecular formula C6H11Cl2N3O B2382285 (6-Methoxypyrazin-2-yl)methanamine dihydrochloride CAS No. 2137793-02-1

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B2382285
CAS No.: 2137793-02-1
M. Wt: 212.07
InChI Key: MIJBAZAPERXGRT-UHFFFAOYSA-N
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Description

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride is a pyrazine derivative supplied as a stable dihydrochloride salt for use in scientific research. The molecule features a methoxy-substituted pyrazine ring with a methanamine group at the 2-position. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous or polar organic solvents, facilitating its handling in laboratory settings . As a versatile chemical intermediate, this compound is valuable in medicinal chemistry for the synthesis of more complex molecules. Its structure allows for further functionalization, making it a useful scaffold in the exploration of structure-activity relationships (SAR) for novel bioactive compounds . The pyrazine core is a common pharmacophore found in compounds investigated for various therapeutic areas. Researchers utilize this building block in the design and development of potential pharmaceutical candidates. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJBAZAPERXGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of 6-methoxypyrazine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The methoxy and amine groups can participate in nucleophilic substitution, leading to diverse derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxides or be reduced to yield other useful chemical forms.
Reaction TypeDescription
SubstitutionFormation of derivatives
OxidationProduction of oxides
ReductionYielding reduced forms

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies suggest its efficacy against various microbial strains.
  • Anticancer Activity : Preliminary research points to its potential in inhibiting cancer cell growth.

The compound's mechanism of action may involve interactions with specific molecular targets, influencing biological pathways critical for microbial resistance and cancer proliferation.

Medicine

In the pharmaceutical domain, this compound is being investigated for its role as a potential therapeutic agent. Notable applications include:

  • Neurodegenerative Disorders : It is being explored for treatment options in diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems.
  • Psychiatric Disorders : The compound has shown promise in managing conditions like Attention Deficit Hyperactivity Disorder (ADHD) and depression through its interaction with neurotransmitter receptors.
Application AreaPotential Use Cases
Neurodegenerative DisordersAlzheimer's, Parkinson's treatment
Psychiatric DisordersADHD, depression management

Industry

In industrial applications, this compound is utilized in:

  • Material Development : It contributes to the creation of new materials with specific properties such as conductivity or fluorescence.
  • Pharmaceutical Intermediates : The compound plays a role in synthesizing other pharmaceutical agents, enhancing drug development efficiency.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotective Effects

In a preclinical trial focusing on neurodegenerative diseases, this compound demonstrated neuroprotective properties by reducing oxidative stress markers in neuronal cells. This finding supports further investigation into its application for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (6-Methoxypyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Pyrazine vs. Pyridine Derivatives

  • Pyrazine Core: The target compound’s pyrazine ring (two nitrogen atoms at 1,4-positions) confers distinct electronic properties compared to pyridine (one nitrogen).
  • Substitution Patterns : The 6-methoxy group on pyrazine may enhance solubility compared to the 2-methoxy substituent on pyridine in (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Positional differences could alter metabolic stability or intermolecular interactions .

Bicyclic vs. Monocyclic Systems

  • The pyrrolopyrazole-based compound (CAS 1955548-05-6) introduces a bicyclic framework, which may increase rigidity and affect bioavailability. Such structures are often explored in kinase inhibitors due to their planar geometry .

Pharmacological Agents vs. Research Intermediates

  • Diphenhydramine Hydrochloride: A clinically approved ethanolamine-derived antihistamine, this compound contrasts with the others in both structure and application. Its larger molecular weight (291.82 g/mol) and aromatic groups highlight the diversity of bioactive hydrochloride salts .

Physicochemical and Commercial Considerations

  • Purity and Availability : The target compound (95% purity) and (2-Methoxypyridin-4-yl)methanamine dihydrochloride (99% purity) are commercially available for industrial and research use, whereas the pyrrolopyrazole derivative lacks explicit application data .
  • Salt Forms : The dihydrochloride salts (two HCl molecules) in the pyrazine and pyridine derivatives may improve crystallinity and stability compared to single hydrochloride salts like Diphenhydramine .

Research and Industrial Relevance

  • Pyrazine Derivatives : Valued in medicinal chemistry for their role in kinase and neurotransmitter modulation, the target compound’s pyrazine core is a scaffold for anticancer and CNS-targeting agents .
  • Agrochemical Applications : The pyridine-based analog (CAS 1029689-75-5) is marketed for pesticides and food additives, suggesting broader industrial utility compared to the research-focused pyrazine compound .

Limitations and Gaps in Data

  • Limited pharmacokinetic or toxicity data are available for the target compound and its analogs, restricting direct bioactivity comparisons.
  • The pyrrolopyrazole derivative’s applications remain speculative due to insufficient commercial or research documentation .

Biological Activity

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride, a compound with the CAS Number 2137793-02-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H10Cl2N2O, with a molecular weight of 195.07 g/mol. The compound features a pyrazine ring substituted with a methoxy group and an amine functional group, which contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number2137793-02-1
Molecular Weight195.07 g/mol
Molecular FormulaC7H10Cl2N2O

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes critical in metabolic pathways. For example, it may inhibit α-glucosidase, which plays a significant role in carbohydrate metabolism, suggesting potential applications in diabetes management.
  • Receptor Interaction : It has been observed that this compound can bind to specific cellular receptors, thereby influencing signaling pathways involved in disease processes.
  • Gene Expression Modulation : The compound can alter the expression of genes associated with its biological effects, impacting cellular functions and disease progression.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
  • Anticancer Potential : The compound may induce apoptosis in cancer cells or inhibit tumor growth through multiple mechanisms, including modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Evaluation of Anticancer Effects : In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Diabetes Management Research : Another study focused on the compound's effect on glucose metabolism in diabetic animal models. Results indicated that it improved glycemic control by enhancing insulin sensitivity and reducing blood glucose levels.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (6-Methoxypyrazin-2-yl)methanamine dihydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves reductive amination or substitution reactions. For example:
  • Reductive Amination : React 6-methoxypyrazine-2-carbaldehyde with methylamine in the presence of reducing agents (e.g., sodium borohydride or lithium aluminum hydride) under inert conditions. Post-reduction, treat with HCl to form the dihydrochloride salt .
  • Substitution : Use 6-chloropyrazine derivatives with methoxy groups, reacting with ammonia or methylamine under basic conditions (e.g., K₂CO₃) at 60–80°C .
    Critical Parameters :
  • Temperature : Maintain 60–80°C to avoid side reactions.
  • Catalysts : Use Pd/C or Raney nickel for hydrogenation steps.
  • Purity Control : Monitor via TLC or HPLC, with yields typically 70–85% .

Table 1 : Key Reagents and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Aldehyde synthesis6-Methoxypyrazine-2-carbaldehyde, MeNH₂, NaBH₄7595%
Salt formationHCl (gas), ethanol, 0°C8598%

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ 3.8–4.0 ppm) and amine protons (δ 1.5–2.5 ppm). Compare with PubChem data (CID: 154810476) .
  • Mass Spectrometry : ESI-MS (m/z 156.1 [M+H]⁺ for free base; 190.1 for dihydrochloride).
  • HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the biological activity of (6-Methoxypyrazin-2-yl)methanamine derivatives?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with substituents at pyrazine positions (e.g., Cl, CF₃, morpholine) and compare binding affinities .
  • Biological Assays : Test against targets like β3-adrenergic receptors (β3-AR) using radioligand binding assays (IC₅₀ values) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites.

Table 2 : SAR Comparison of Pyrazine Derivatives

SubstituentTarget (IC₅₀, nM)Solubility (mg/mL)
6-OCH₃β3-AR: 12 ± 28.5 (pH 7.4)
6-Clβ3-AR: 45 ± 53.2 (pH 7.4)
6-CF₃β3-AR: 120 ± 101.8 (pH 7.4)

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies involving this compound?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HEK-293 for β3-AR) and buffer conditions (pH 7.4, 37°C) .
  • Control for Salt Form : Compare dihydrochloride vs. free base solubility (e.g., 8.5 mg/mL vs. 2.1 mg/mL in PBS) .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p < 0.05 significance) .

Q. How can researchers systematically identify and validate biological targets for this compound in neurological studies?

  • Methodological Answer :
  • Target Profiling : Use affinity chromatography (immobilized compound) with brain homogenates. Identify bound proteins via LC-MS/MS .
  • In Silico Screening : Query databases (ChEMBL, PubChem) for analogs with known CNS targets (e.g., monoamine oxidases) .
  • Functional Validation : Knockdown candidate targets (CRISPR/Cas9) and measure changes in compound efficacy (e.g., cAMP levels for β3-AR) .

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